2,2-Diisoamyl-1,3-propanediol

Descripción general

Descripción

“2,2-Diisoamyl-1,3-propanediol” is a chemical compound that is used in the pharmaceutical industry . It is incorporated into formulations of drugs used to treat skin diseases, thanks to its moisturizing properties . It is also beneficial for the development of cosmetic dermatological preparations .

Molecular Structure Analysis

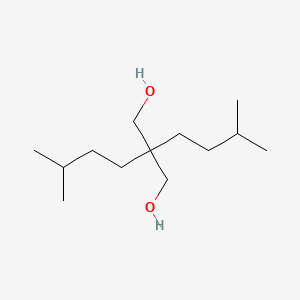

The molecular formula of “2,2-Diisoamyl-1,3-propanediol” is C13H28O2 . The compound is a solid at 20°C .

Physical And Chemical Properties Analysis

. It has a melting point of 91.0 to 95.0 °C . It is almost transparent in methanol .

Aplicaciones Científicas De Investigación

Microbial Production and Purification of Diols

2,2-Diisoamyl-1,3-propanediol is closely related to the family of diols, such as 1,3-propanediol, which are significant in biotechnological applications. The microbial production of diols like 1,3-propanediol involves the bioconversion of renewable resources, showcasing an environmentally friendly and economically viable approach. The fermentation process, utilizing microorganisms like Clostridium butyricum and Klebsiella pneumoniae, is central to the biosynthesis of these compounds. However, challenges like low productivity and metabolite inhibition persist, prompting research into genetically engineered strains for enhanced yield and process efficiency. The downstream processing, involving separation and purification from fermentation broths, is critical, given that it accounts for a significant portion of the production costs. Advanced separation technologies, such as aqueous two-phase extraction, pervaporation, and reverse osmosis, are under exploration for their potential to improve yield, purity, and energy efficiency in the production of diols (Zhi-Long Xiu & A. Zeng, 2008; Miaomiao Yang et al., 2018; A. Zeng & W. Sabra, 2011).

Catalytic Conversion Processes

The catalytic hydrogenolysis of glycerol, yielding 1,3-propanediol, is another significant area of research. This process provides a promising synthesis route for propanediols, utilizing readily available glycerol. Various catalysts, including transition metals like Cu, Ni, Co, and noble metals such as Ru, Pt, Ir, Ag, have been studied for their efficacy in this conversion. The optimization of catalysts and reaction conditions is crucial for achieving high selectivity and yield under mild conditions, with some catalysts showing promise in synthesizing more valuable diols like 1,3-propanediol. The development of efficient preparation methods and modulation techniques for functionalized catalysts is an active area of research, aiming at enhancing the performance of catalysts in glycerol hydrogenolysis (Yanli Wang et al., 2015).

Advanced Chemical Synthesis

Research into the oxidative esterification of diols, including 2,2-disubstituted 1,3-propanediols, is pivotal in the synthesis of valuable chemicals. Studies using catalysts like titania-supported gold, palladium, and gold-palladium have shown that these catalysts can effectively convert diols to their esterified forms. This process is of particular interest for producing compounds like methyl 3-hydroxypropionate and 2-methyl-3-hydroxyisobutyrate from diols, with the reactivity of the diols being influenced by the presence of additional methyl groups. The pursuit of high selectivity in these reactions is essential for the synthesis of specific chemical compounds (Tatyana Kotionova et al., 2012).

Safety and Hazards

Mecanismo De Acción

Chemical Structure

2,2-Diisoamyl-1,3-propanediol is a type of diol, a chemical compound that contains two hydroxyl groups . Its molecular formula is C13H28O2 .Physical Properties

This compound appears as a white to almost white powder or crystal . It has a melting point of 91.0 to 95.0 °C .Solubility

It is almost transparent in methanol .Propiedades

IUPAC Name |

2,2-bis(3-methylbutyl)propane-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H28O2/c1-11(2)5-7-13(9-14,10-15)8-6-12(3)4/h11-12,14-15H,5-10H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRJRLBBFSRNKLY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCC(CCC(C)C)(CO)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H28O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20659897 | |

| Record name | 2,2-Bis(3-methylbutyl)propane-1,3-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20659897 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,2-Diisoamyl-1,3-propanediol | |

CAS RN |

403519-64-2 | |

| Record name | 2,2-Bis(3-methylbutyl)propane-1,3-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20659897 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

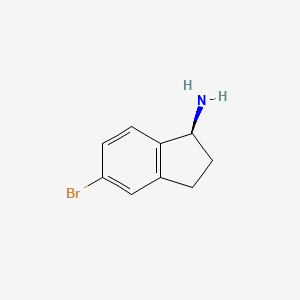

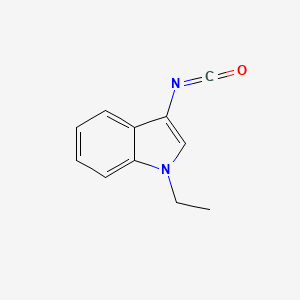

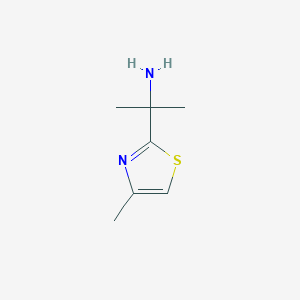

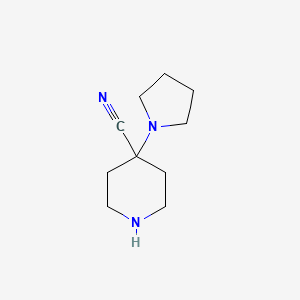

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

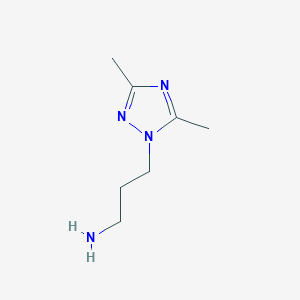

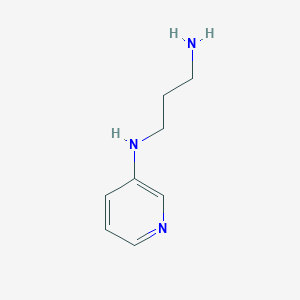

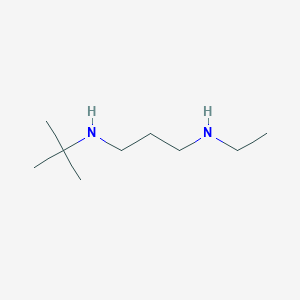

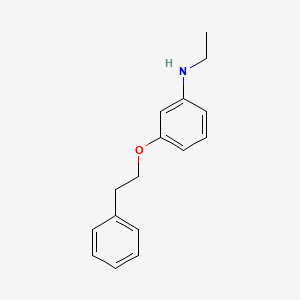

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[6-(4-Fluorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]propanoic acid](/img/structure/B1437147.png)

![6-[(Cyclopropylmethyl)amino]pyridine-3-carboxylic acid](/img/structure/B1437162.png)

![N-[3-(2-Ethoxyethoxy)benzyl]-2,5-dimethoxyaniline](/img/structure/B1437166.png)